N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide is a synthetic organic compound with the molecular formula C22H20N2O3 It is characterized by the presence of a naphthyloxyethyl group attached to an oxoindolinyl acetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide typically involves the reaction of 2-naphthol with ethyl bromoacetate to form 2-naphthyloxyethyl acetate. This intermediate is then reacted with isatin to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyloxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to the induction of apoptosis in cancer cells. The compound may interact with the p53 protein, which plays a crucial role in regulating cell cycle and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: Known for its inhibitory activity against melanoma cell proliferation.
2-(1-naphthyl)-2-oxoacetate: Used in various synthetic applications.
Uniqueness
N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C22H20N2O3 |
---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[1-(2-naphthalen-1-yloxyethyl)-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C22H20N2O3/c1-15(25)23-21-18-10-4-5-11-19(18)24(22(21)26)13-14-27-20-12-6-8-16-7-2-3-9-17(16)20/h2-12,21H,13-14H2,1H3,(H,23,25) |
InChI-Schlüssel |
FNAWQLQLBVNOQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.